Hydrogen Bond Donor Count: Differentiating 1-(4-Aminophenyl)cyclopropanecarbonitrile from the Nitro Precursor and Parent Phenyl Analog
The presence of a primary amine on 1-(4-Aminophenyl)cyclopropanecarbonitrile provides exactly one hydrogen bond donor (HBD) while its nitro precursor, 1-(4-nitrophenyl)cyclopropanecarbonitrile, has zero, and the unsubstituted parent 1-phenylcyclopropanecarbonitrile also has zero. An HBD count of 1 allows the target compound to satisfy the 'Rule-of-Five' minimal HBD requirement for oral bioavailability, while the nitro analog cannot donate hydrogen bonds at all, fundamentally altering pharmacophore interaction capacity [1][2][3]. Direct head-to-head comparison of computed descriptors from PubChem (target vs. 1-phenylcyclopropanecarbonitrile vs. 1-(4-nitrophenyl)cyclopropanecarbonitrile) confirms the HBD count differences (1, 0, and 0, respectively) [1][2][3].
| Evidence Dimension | Hydrogen Bond Donor Count (computed by Cactvs 3.4.8.24) |
|---|---|
| Target Compound Data | 1 (one NH₂ donor) |
| Comparator Or Baseline | 1-(4-nitrophenyl)cyclopropanecarbonitrile: 0; 1-phenylcyclopropanecarbonitrile: 0 |
| Quantified Difference | Target HBD = 1 vs. analogs = 0 |
| Conditions | Computed descriptor values as reported in PubChem (2025 release) |
Why This Matters
Hydrogen bond donor count directly affects solubility, permeability, and protein-ligand interaction potential; compounds with HBD=0 (nitro and parent phenyl analogs) lack the amine handle for covalent or strong non-covalent interactions essential in medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary for CID 13826936 (1-(4-Aminophenyl)cyclopropanecarbonitrile). National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 11845326 (1-(4-nitrophenyl)cyclopropanecarbonitrile). National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for 1-Phenylcyclopropanecarbonitrile (CID 136461). National Library of Medicine. View Source
